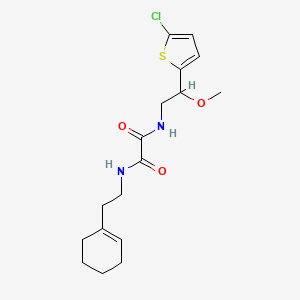
2-Chloro-N-(cyclohexylmethyl)-N-(4-propan-2-ylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(cyclohexylmethyl)-N-(4-propan-2-ylphenyl)acetamide, commonly referred to as CCMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCMP is a member of the acetamide family, which are organic compounds that contain a carbonyl group attached to an amine group. The purpose of
作用機序
CCMP is believed to inhibit CK2 activity by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to a decrease in cellular proliferation and an increase in apoptosis. The selectivity of CCMP for CK2 is believed to be due to the unique structure of the compound, which allows it to bind selectively to the ATP-binding site of CK2.
Biochemical and Physiological Effects
CCMP has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its selective inhibition of CK2 activity, CCMP has been shown to induce apoptosis in cancer cells, inhibit tumor growth in animal models, and enhance the efficacy of chemotherapy drugs. CCMP has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
CCMP has several advantages for use in lab experiments. It is a highly selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in cellular processes. CCMP is also relatively easy to synthesize, making it readily available for use in research. However, there are also limitations to the use of CCMP in lab experiments. Its selectivity for CK2 may limit its usefulness for studying other protein kinases, and its effects on other cellular processes may complicate interpretation of results.
将来の方向性
There are several future directions for research involving CCMP. One area of research involves the development of new CK2 inhibitors based on the structure of CCMP. This could lead to the development of more potent and selective inhibitors for use in cancer therapy. Another area of research involves the use of CCMP in combination with other chemotherapy drugs to enhance their efficacy. Finally, the anti-inflammatory effects of CCMP suggest that it may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
合成法
CCMP can be synthesized through a multistep process involving the reaction of several different chemical compounds. First, 4-isopropylacetophenone is reacted with cyclohexylmethylamine to form N-(cyclohexylmethyl)-4-isopropylacetophenone. This intermediate product is then reacted with thionyl chloride and hydrochloric acid to form 2-chloro-N-(cyclohexylmethyl)-4-isopropylacetamide. Finally, this compound is reacted with 4-isopropylphenylboronic acid in the presence of a palladium catalyst to form CCMP.
科学的研究の応用
CCMP has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of CCMP as a selective inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 has been shown to have anti-tumor effects, making it a potential target for cancer therapy. CCMP has been shown to selectively inhibit CK2 activity in vitro and in vivo, making it a promising candidate for further study in cancer research.
特性
IUPAC Name |
2-chloro-N-(cyclohexylmethyl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNO/c1-14(2)16-8-10-17(11-9-16)20(18(21)12-19)13-15-6-4-3-5-7-15/h8-11,14-15H,3-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUDXPJXKGDFMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC2CCCCC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416923 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-fluorophenyl)ethyl]-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2744257.png)
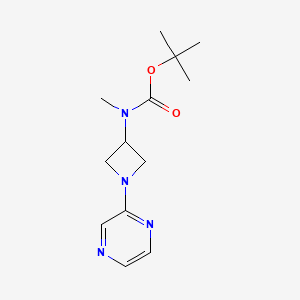

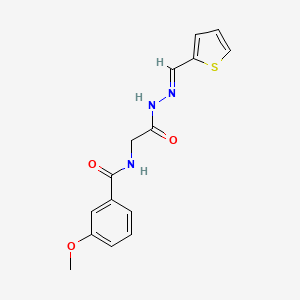
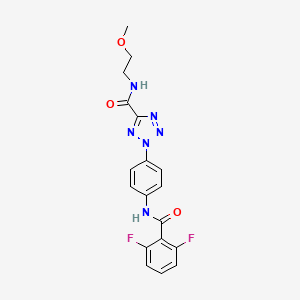
![3-(tert-butyl)-7,9-dimethyl-1-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2744262.png)
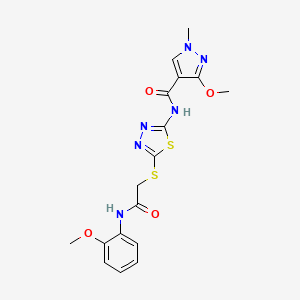
![2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride](/img/structure/B2744266.png)
![3-hydroxy-7-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2744267.png)

![1,3-Dimethyl-7-(2-methylpropyl)-5-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2744272.png)
![7-[(2-Methylphenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2744273.png)
![Ethyl 2-[2-(2,6-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2744274.png)
